![molecular formula C14H11NO2S B1597480 Phenothiazine-10-acetic acid CAS No. 25244-68-2](/img/structure/B1597480.png)
Phenothiazine-10-acetic acid
Overview
Description
Phenothiazine-10-acetic acid is a chemical compound with the linear formula C14H11NO2S . It has a molecular weight of 257.31 . It is used as a versatile building block in the synthesis of complex compounds .
Synthesis Analysis
Phenothiazine derivatives are synthesized using a ring-fusion approach to extend the conjugation length of phenothiazines . This approach has led to the development of a series of novel extended phenothiazines .Molecular Structure Analysis
The molecular structure of this compound consists of a phenothiazine nucleus, which is a tricyclic thiazine compound constituted with nitrogen and sulfur heteroatom . The structure of this compound is characterized by its linear formula C14H11NO2S .Chemical Reactions Analysis
Phenothiazine derivatives exhibit intriguing photophysical and redox properties. They display reversible redox behavior and maintain a strong excited-state reduction potential . They can efficiently catalyze the oxidative coupling of amines to imines under visible-light irradiation .Physical And Chemical Properties Analysis
This compound exhibits intriguing physical and chemical properties. For instance, extended phenothiazines exhibit continuous red shifts of light absorption with increasing numbers of fused rings . They also display reversible redox behavior and maintain a strong excited-state reduction potential .Scientific Research Applications
Synthesis and Characterization
Phenothiazine-10-acetic acid derivatives have been synthesized using the Smiles rearrangement process. These derivatives are instrumental in forming other complex compounds such as ribofuranosides, when treated with β-D-ribofuranosyl-1-acetate-2,3,5-tribenzoate. The structure and properties of these compounds are established through various spectroscopic methods and elemental analysis (Gautam et al., 2012, Journal of Heterocyclic Chemistry).
Biological Activity
This compound compounds show significant antioxidative and antimicrobial properties. These properties are evaluated through various in vitro studies, emphasizing their potential in biological and pharmacological research. Such studies highlight the versatile use of these compounds beyond their traditional applications (Gautam et al., 2010, Phosphorus, Sulfur, and Silicon and the Related Elements).
Antimicrobial and Anthelmintic Activities
The synthesized phenothiazine derivatives have been extensively studied for their antimicrobial and anthelmintic activities. These studies are crucial for understanding how these compounds can be used to fight various bacterial and parasitic infections, offering a new avenue in antimicrobial research (Khandelwal et al., 2012, Nucleosides, Nucleotides & Nucleic Acids).
Analytical Methods
Various analytical methods have been developed to determine phenothiazine compounds in different forms. For instance, a spectrophotometric method based on charge-transfer complex formation with chloranilic acid has been established for the microdetermination of phenothiazine derivatives. These methods are essential for accurate quantification and analysis in research settings (Zakhari et al., 1986, Talanta).
Mechanism of Action
Target of Action
Phenothiazine-10-acetic acid, a derivative of phenothiazine, primarily targets the Androgen receptor . The Androgen receptor plays a crucial role in the development and maintenance of male sexual characteristics. It also has a significant role in various physiological processes, including the growth and development of prostate and seminal vesicles, male fertility, and skeletal muscle development .
Mode of Action
Phenothiazine derivatives are known to exhibit low oxidation potentials with a fully reversible one-electron redox process . This suggests that this compound might interact with its targets through redox reactions, leading to changes in the cellular environment .
Biochemical Pathways
Phenothiazine derivatives have been proven to be effective photoredox catalysts for various synthetic transformations . They have been involved in reactions such as radical dehalogenations, nucleophilic alkoxylations of alkyl olefins, and photoredox catalyzed C–N and C–H/C–H cross-couplings . These reactions suggest that this compound might affect similar biochemical pathways, leading to downstream effects on cellular processes.
Pharmacokinetics
Phenothiazine derivatives are known to exhibit good hole mobility , which might influence the bioavailability of this compound.
Result of Action
Phenothiazine derivatives have been reported to exhibit significant activities such as tranquillizer, antibacterial, antiparkinsonian, antifungal, anticancer, antiviral, anti-inflammatory, antihistaminic, anti-malarial, anti-filarial, trypanocidal, anticonvulsant, analgesic, immunosuppressive and multidrug resistance reversal properties . These activities suggest that this compound might have similar effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, phenothiazine derivatives have been shown to catalyze oxidative coupling reactions of amines to imines under visible-light irradiation . This suggests that light conditions might influence the action, efficacy, and stability of this compound.
properties
IUPAC Name |
2-phenothiazin-10-ylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2S/c16-14(17)9-15-10-5-1-3-7-12(10)18-13-8-4-2-6-11(13)15/h1-8H,9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJVFIOYSMVYGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363888 | |
Record name | Phenothiazine-10-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
25244-68-2 | |
Record name | Phenothiazine-10-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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